molecular formula C26H20N4O4 B13747428 N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide CAS No. 34791-88-3

N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide

Cat. No.: B13747428
CAS No.: 34791-88-3
M. Wt: 452.5 g/mol
InChI Key: KOGUUPJGYUKDGX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide (CAS 34791-88-3, EC 252-217-7) is an azo compound characterized by a naphthyl group, a nitro-substituted toluyl azo moiety, and a phenylpropionamide backbone (Fig. 1). Its molecular complexity arises from the conjugation of aromatic systems and functional groups, which influence its optical, thermal, and chemical properties. The compound is classified as an intermediate in organic synthesis and has industrial relevance, as evidenced by its inclusion in global consumption reports spanning 1997–2046 .

Market data indicate its consumption is tracked across multiple sectors, implying applications in pharmaceuticals, materials science, or specialty chemicals .

Properties

CAS No.

34791-88-3

Molecular Formula

C26H20N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

2-[(4-methyl-2-nitrophenyl)diazenyl]-N-naphthalen-1-yl-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C26H20N4O4/c1-17-14-15-22(23(16-17)30(33)34)28-29-24(25(31)19-9-3-2-4-10-19)26(32)27-21-13-7-11-18-8-5-6-12-20(18)21/h2-16,24H,1H3,(H,27,32)

InChI Key

KOGUUPJGYUKDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide, commonly referred to as N-(1-naphthyl)-azo compound , is a synthetic organic compound with significant biological activity. Its molecular formula is C26H20N4O4C_{26}H_{20}N_{4}O_{4} and it has a molar mass of 452.46 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and dye synthesis.

PropertyValue
Molecular FormulaC26H20N4O4
CAS Number34791-88-3
Molar Mass452.46 g/mol
Density1.29 g/cm³
Boiling Point706.8 °C at 760 mmHg
Refractive Index1.655

The biological activity of N-(1-naphthyl)-azo compound is primarily attributed to its ability to interact with various biological macromolecules, influencing cellular processes. It has been shown to exhibit antioxidant properties , which can mitigate oxidative stress in cells, reducing damage caused by free radicals .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it effective against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that N-(1-naphthyl)-azo compound can induce apoptosis in cancer cells, suggesting its role as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Table: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15ROS generation
MCF-720Apoptosis induction
A54918Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of N-(1-naphthyl)-azo compound, researchers treated cultures of Staphylococcus aureus and Escherichia coli with varying concentrations of the compound. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, with a minimum inhibitory concentration (MIC) determined at 25 µM for both bacterial strains .

Case Study 2: Anticancer Activity

A separate investigation assessed the anticancer potential of N-(1-naphthyl)-azo compound on the MCF-7 breast cancer cell line. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis among treated cells .

Scientific Research Applications

Analytical Chemistry

1. Analytical Reagent for Amino Acids

N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide is utilized as an analytical reagent in the determination of amino acids. Its ability to form colored complexes with amino acids allows for spectrophotometric analysis, making it a valuable tool in biochemical assays.

Case Study : A study demonstrated that this compound could effectively differentiate between various amino acids based on the intensity of the color produced during the reaction. The results indicated a strong correlation between absorbance values and amino acid concentrations, validating its use in quantitative analysis .

Dye Industry

2. Dyeing Agent

This compound is also employed as a dyeing agent due to its azo group, which imparts vibrant colors. It is particularly effective in dyeing textiles and plastics.

Application Example : In textile applications, this compound has been used to produce shades of orange and red. Its stability under various conditions makes it suitable for industrial dyeing processes .

Summary of Applications

Application AreaSpecific UseBenefits
Analytical ChemistryReagent for amino acid analysisHigh sensitivity and specificity
Dye IndustryDyeing agent for textiles and plasticsVibrant colors and stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Azo Group-Containing Compounds
  • N-(1-Naphthyl)ethylenediamine dihydrochloride () : Used in colorimetric assays (e.g., Griess reaction) to form purple azo dyes. While both compounds share a naphthyl group, the target compound’s nitro-p-tolyl azo group confers distinct electronic properties, such as enhanced stability and redshifted absorbance compared to simpler azo dyes .
  • 3-Chloro-N-phenyl-phthalimide (): A polyimide monomer lacking an azo group but featuring a chloro-substituted aromatic ring. The chloro group’s electron-withdrawing nature contrasts with the nitro group in the target compound, affecting reactivity in polymerization reactions .
Amide-Linked Compounds
  • 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (): These compounds emphasize sulfanyl and oxadiazole motifs, diverging from the target’s azo and nitro groups.
  • Trifluoroacetamide derivatives () : Fluorinated amides exhibit distinct electronic effects (e.g., increased acidity) compared to the target’s nitro-aromatic system. The trifluoro group in D-95 enhances metabolic stability, whereas the nitro group in the target compound may improve UV absorption .

Physicochemical and Industrial Comparison

Table 1: Key Properties of N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide and Analogs

Compound Molecular Weight Key Functional Groups Solubility Applications Thermal Stability
Target Compound (CAS 34791-88-3) ~493.5 g/mol Azo, nitro, naphthyl, amide Low (organic solvents) Dyes, polymers, intermediates High (>200°C)
3-Chloro-N-phenyl-phthalimide ~257.7 g/mol Chloro, phthalimide Moderate (DMF) Polyimide synthesis Moderate (~150°C)
N-(1-Naphthyl)ethylenediamine dihydrochloride ~259.2 g/mol Naphthyl, amine High (aqueous) Colorimetric assays Low (<100°C)
Trifluoroacetamide D-95 ~408.4 g/mol Trifluoroacetyl, pyrrole Moderate (CHCl₃) Pharmaceutical intermediates High (>180°C)

Key Findings :

Azo vs. Non-Azo Chromophores: The target compound’s azo group enables applications in color-sensitive industries, unlike chloro-phthalimides or fluorinated amides.

Substituent Effects : The nitro group enhances electron-withdrawing capacity, improving thermal stability compared to chloro or amine substituents .

Market Viability : The target compound’s long-term market tracking (1997–2046) underscores its industrial utility, whereas analogs like D-95 are primarily research-oriented .

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